![molecular formula C18H20N4O3 B2770691 ethyl 5-[(1-cyanocyclobutyl)carbamoyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 1281105-47-2](/img/structure/B2770691.png)
ethyl 5-[(1-cyanocyclobutyl)carbamoyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds like ethyl 5-[(1-cyanocyclobutyl)carbamoyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate often involves strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific method for the synthesis of pyrazole-5-carboxylates involves 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound is derived from its formula C18H20N4O3. The pyrazole nucleus, a key component of this compound, is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms .Chemical Reactions Analysis
The chemistry of carbamoyl radicals, which are likely involved in the reactions of this compound, has been studied extensively . Oxamic acids can be used as precursors for these radicals, and their oxidative decarboxylation can generate carbamoyl radicals . These radicals can further add to unsaturated systems to provide a broad range of important amides .Aplicaciones Científicas De Investigación
1. Crystal Structure and Synthesis
- Ethyl derivatives of pyrazole, such as Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, have been studied for their crystal structures and synthesis methods. These studies provide insights into the molecular arrangement, which is crucial for understanding the compound's chemical properties and potential applications in various fields, including material science and pharmaceuticals (Kumar et al., 2018).
2. Bioactive Properties
- Compounds structurally related to ethyl 5-[(1-cyanocyclobutyl)carbamoyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate have been found to exhibit various bioactive properties, such as fungicidal and plant growth regulation activities. This points towards potential agricultural applications, particularly in plant protection and growth enhancement (Minga, 2005).
3. Structural Analysis and Characterization
- Detailed structural analysis, including single crystal X-ray diffraction, NMR, and IR studies, have been conducted on similar pyrazole derivatives. These analyses are fundamental in identifying the molecular structure and understanding the physical and chemical characteristics of the compound, which are essential in material science and pharmaceutical research (Viveka et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 3-[(1-cyanocyclobutyl)carbamoyl]-2-phenyl-3,4-dihydropyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-25-17(24)14-11-15(16(23)20-18(12-19)9-6-10-18)22(21-14)13-7-4-3-5-8-13/h3-5,7-8,15H,2,6,9-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONFUKWLLUMPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)NC2(CCC2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2770608.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxane-4-carboxylic acid](/img/structure/B2770609.png)
![2-(benzo[d]isoxazol-3-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2770610.png)
![2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B2770611.png)
![3-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenecarboxamide](/img/structure/B2770612.png)
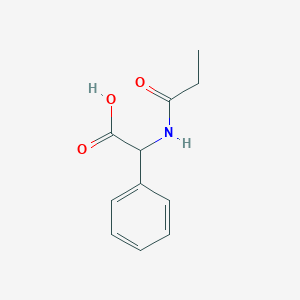
![1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2770615.png)
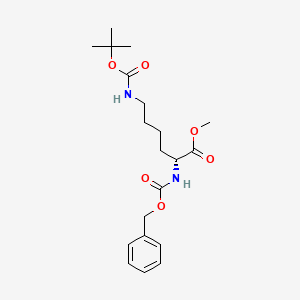
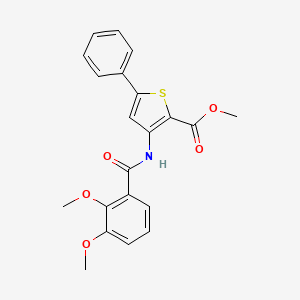
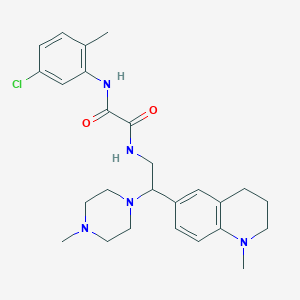
methanamine](/img/structure/B2770626.png)
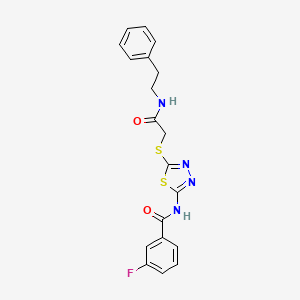
![Methyl 2-[4-[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]piperazin-1-yl]acetate](/img/structure/B2770628.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2770630.png)
